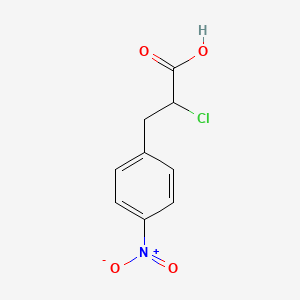

2-Chloro-3-(4-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

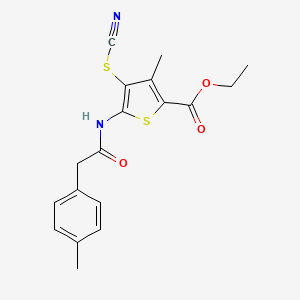

2-Chloro-3-(4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones (Ciminalum–thiazolidinone hybrid molecules) have been synthesized . The 1 H-NMR spectra of the synthesized compounds are characterized by the signals of the Cyminalum residue in the form of two singlets at 7.55–8.01 and 7.88–8.07 ppm for the CH=CCl-CH= group as well as two doublets of the p -nitrophenyl substituent at 8.00 and 8.30 ppm .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1=CC(=CC=C1CC(C(=O)O)Cl)N+[O-] . This indicates that the compound contains a benzene ring (C1=CC=C1) attached to a propionic acid group (CC(C(=O)O)Cl) with a nitro group (N+[O-]) . Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 112-115°C . The reactivity descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), dipole moment (µ), and the energy gap (ΔE gap), etc. were evaluated in a study .Scientific Research Applications

Asymmetric Synthesis and Chiral Intermediates

Research has highlighted the use of related chloro-nitrophenyl compounds in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs. For instance, Saccharomyces cerevisiae reductase was utilized for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, demonstrating high enantioselectivity. This compound serves as a crucial chiral intermediate in drug synthesis, showcasing the potential of chloro-nitrophenyl derivatives in medicinal chemistry (Choi et al., 2010).

Halogen Bonding in Crystal Engineering

Another significant application is in crystal engineering, where 2-Chloro-4-nitrobenzoic acid, a compound similar to 2-Chloro-3-(4-nitrophenyl)propanoic acid, was used to explore halogen bonds in the solid-state structures of molecular salts/cocrystals. This study emphasizes the role of halogen bonding, alongside hydrogen bonding, in stabilizing crystal structures, potentially useful in designing new materials with tailored properties (Oruganti et al., 2017).

Heterocyclic Chemistry

The compound's utility extends to heterocyclic chemistry, where it serves as a building block for synthesizing various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the target compound, has been used as a multireactive building block in solid-phase synthesis, leading to diverse nitrogenous cycles. This highlights the compound's role in facilitating the preparation of substituted nitrogenous heterocycles, essential in drug discovery (Křupková et al., 2013).

Anticancer Activity

Furthermore, derivatives of this compound have been investigated for their anticancer activity. A study synthesized novel thiazolidinone derivatives, revealing their potential as antimitotic agents with significant activity against various cancer cell lines. This research underscores the compound's relevance in developing new anticancer therapies (Buzun et al., 2021).

Analytical Chemistry

In analytical chemistry, related compounds have been analyzed using liquid chromatography with UV detection, demonstrating the method's efficacy in identifying chloramphenicol and its related substances in pharmaceutical forms. This application is crucial for ensuring the quality and safety of pharmaceutical products (Al-Rimawi & Kharoaf, 2011).

Safety and Hazards

The safety data sheet for 2-Chloro-3-(4-nitrophenyl)propanoic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name |

2-chloro-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORDELZJERSFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2652176.png)

![[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride](/img/structure/B2652180.png)

![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)

![N-cyclopropyl-4-{[1-(2-furoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2652186.png)

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)